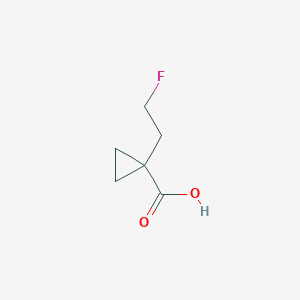

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIRZTILNURCMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid (CAS No. 1507196-28-2) is a fluorinated organic compound notable for its unique cyclopropane structure, which includes a carboxylic acid functional group and a fluorinated ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article provides a detailed overview of its biological activity based on diverse research findings.

- Molecular Formula : C6H9FO2

- Molecular Weight : 132.13 g/mol

- Structure : The compound features a cyclopropane ring, a fluorinated ethyl group, and a carboxylic acid functionality, which may enhance its reactivity and biological activity compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways, such as kinases. This inhibition can lead to altered gene expression and cellular responses, affecting processes like cell proliferation and apoptosis in cancer cells.

- Neuroprotective Effects : In neuronal cells, this compound modulates neurotransmitter levels, potentially offering neuroprotective benefits by influencing signaling pathways critical for neuronal survival.

- Antioxidant Activity : It acts as an antioxidant by scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress within cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, showing potential as an adjuvant in combination therapies to combat antibiotic resistance. The compound's mechanism involves disrupting bacterial metabolic processes, which enhances the efficacy of conventional antibiotics like colistin .

Anticancer Activity

The compound demonstrates significant anticancer activity by inducing apoptosis in cancer cell lines. Studies have reported that it affects gene expression related to the cell cycle, leading to inhibited proliferation of cancer cells. For instance, it has been shown to have a low IC50 value against several human cancer cell lines, indicating high potency .

Neuroprotective Effects

In studies focusing on neuronal cells, this compound has been observed to influence neurotransmitter levels positively. This modulation can enhance neuronal survival and function, suggesting its potential use in treating neurodegenerative diseases.

Case Studies and Research Findings

Scientific Research Applications

Synthesis Techniques

The synthesis of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid often involves methods that enhance yield and purity. Notably, one efficient method includes the oxidation of 1-fluoro-cyclopropyl-methyl-ketone, which can produce high yields of the desired acid . This compound serves as an important intermediate in the synthesis of various biologically active compounds.

Antibacterial Properties

Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant antibacterial properties. For instance, compounds related to this compound have been synthesized and tested against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against both Gram-positive and Gram-negative bacteria . This suggests potential for developing new antibacterial agents based on this scaffold.

Antifungal Applications

The compound has also been identified as a precursor for synthesizing fungicidal agents. Specifically, 1-fluorocyclopropane-1-carboxylic acid is noted for its role in creating active compounds with antifungal properties, making it a valuable intermediate in pharmaceutical chemistry .

Fluoroquinolone Derivatives

Fluoroquinolones are a class of synthetic antibacterial agents that have shown efficacy against various infectious diseases. The incorporation of the 2-fluoroethyl group into quinolone structures has been reported to enhance their antibacterial activity significantly . For example, Z-isomers of fluoroquinolone derivatives containing the 2-fluoroethyl moiety exhibited up to a 32-fold increase in antibacterial potency compared to their E-isomer counterparts .

Synthesis of Complex Amino Acids

In another study, researchers explored the synthesis of complex unnatural amino acids containing fluorine atoms, including those derived from this compound. These compounds are crucial for developing novel therapeutic agents with improved bioactivity profiles .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antibacterial Activity | Development of new antibacterial agents | MIC values: 0.44 - 34.02 μM |

| Antifungal Properties | Intermediate for synthesizing fungicidal compounds | Effective in creating active fungicides |

| Fluoroquinolone Synthesis | Enhancements in antibacterial potency through structural modifications | Up to 32-fold increase in activity |

| Amino Acid Synthesis | Creation of complex unnatural amino acids for therapeutic use | Important for novel drug development |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The table below compares key structural and physical properties of 1-(2-Fluoroethyl)cyclopropane-1-carboxylic acid with analogous cyclopropane carboxylic acid derivatives:

Key Observations:

- Substituent Rigidity vs. Flexibility : Aryl-substituted derivatives (e.g., 2,4-difluorophenyl) exhibit higher melting points due to aromatic π-π stacking and rigid planar structures, whereas aliphatic substituents like 2-fluoroethyl likely reduce melting points due to increased molecular flexibility .

- Molecular Weight : The 2-fluoroethyl group increases molecular weight compared to simpler analogs (e.g., 1-fluorocyclopropane-1-carboxylic acid) but remains lighter than aryl-substituted derivatives .

- Electron-Withdrawing Effects : Fluorine substituents (directly on the ring or via alkyl chains) enhance acidity of the carboxylic acid group, influencing reactivity and solubility .

Preparation Methods

Oxidation of Fluorinated Cyclopropyl Ketones

One established approach involves the oxidation of 1-fluoro-cyclopropyl-methyl ketones or phenyl ketones to yield the corresponding fluorocyclopropane carboxylic acids. This method is described in patents EP0533013A2 and US5498750A.

Step 1: Starting Material Preparation

1-Fluoro-cyclopropyl-(4-chlorophenyl) ketone is synthesized via known methods involving halogenated precursors and organometallic reagents.Step 2: Oxidation Reaction

The ketone undergoes oxidation using peroxy compounds such as m-chloroperbenzoic acid (mCPBA) or alternatives like oxone. The reaction is typically performed at temperatures between 0°C and 60°C, under atmospheric pressure.Step 3: Ester Formation and Cleavage

The oxidation yields esters of 1-fluoro-cyclopropane-1-carboxylic acid, which are then cleaved under basic or acidic conditions to release the free acid.Step 4: Workup and Purification

The reaction mixture is extracted with organic solvents sparingly soluble in water, followed by acidification and further extraction. Drying and concentration yield the purified acid.

- High yields and purity.

- Readily accessible starting materials.

- Smooth reaction without significant degradation of the fluorinated cyclopropyl moiety.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1-fluoro-cyclopropyl-(4-chlorophenyl) ketone | Intermediate ketone |

| 2 | mCPBA or oxone, 0–60°C, atmospheric pressure | Oxidation to ester intermediate |

| 3 | Base (e.g., NaOH) or acid cleavage | Formation of 1-fluoro-cyclopropane-1-carboxylic acid |

| 4 | Organic extraction, drying | Purified acid |

Novel Synthetic Route via Thiophenol Intermediate and Catalytic Cyclopropanation

A more recent method (WO2018032796A1) describes a novel, shorter synthesis route for 2-fluorocyclopropane carboxylic acid derivatives, which can be adapted for this compound:

Step 1: Formation of Phenyl Sulfide Intermediate

React 1,1-dichloro-1-fluoroethane with thiophenol in the presence of an alkali base (alkoxide, carbonate, hydroxide, or hydride) to produce a phenyl sulfide intermediate.Step 2: Oxidation

Oxidize the phenyl sulfide intermediate using oxone (potassium peroxymonosulfate) to a sulfone or related oxidized intermediate.Step 3: Elimination Reaction

Under basic conditions, perform elimination to generate 1-fluoro-1-benzenesulfonylethylene.Step 4: Catalytic Cyclopropanation

React the vinyl sulfone intermediate with ethyl diazoacetate in the presence of a ruthenium catalyst to form a cyclopropane intermediate.Step 5: Final Elimination and Acidification

Treat the cyclopropane intermediate with base to induce elimination, followed by acidification to yield 2-fluorocyclopropane carboxylic acid.

- Short synthetic route with bulk commodity starting materials.

- Use of oxone as a safer and cost-effective oxidant compared to mCPBA.

- High reaction yields and scalability.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 1,1-dichloro-1-fluoroethane + thiophenol + base | Phenyl sulfide intermediate |

| 2 | Oxone oxidation | Oxidized sulfone intermediate |

| 3 | Base-induced elimination | 1-fluoro-1-phenylsulfonylethylene |

| 4 | Ethyl diazoacetate + ruthenium catalyst | Cyclopropane intermediate |

| 5 | Base elimination + acidification | 2-fluorocyclopropane carboxylic acid |

Comparative Analysis of Methods

| Feature | Oxidation of Ketones Method | Thiophenol Intermediate Method |

|---|---|---|

| Starting Materials | 1-fluoro-cyclopropyl ketones | 1,1-dichloro-1-fluoroethane, thiophenol |

| Oxidizing Agent | mCPBA or oxone | Oxone |

| Catalysts | None or standard bases | Ruthenium catalyst (cyclopropanation) |

| Reaction Steps | Multi-step (ketone synthesis, oxidation, ester cleavage) | 5-step but short and efficient |

| Yield | High, but dependent on ketone synthesis | High, with bulk cheap reagents |

| Safety and Scalability | Moderate (mCPBA handling) | Improved (oxone safer, scalable) |

| Purity | High | High |

Detailed Research Findings

The oxidation of 1-fluoro-cyclopropyl-(4-chlorophenyl) ketones using mCPBA or oxone proceeds with unexpected selectivity, where the phenyl ring migrates rather than the cyclopropyl ring, preserving the fluorinated cyclopropyl moiety intact.

The ester intermediates formed are cleaved efficiently by sodium hydroxide or acid hydrolysis to yield the target acid with minimal side reactions.

The novel method using thiophenol and ruthenium-catalyzed cyclopropanation offers a shorter route with safer reagents (oxone instead of mCPBA), reducing production costs and improving operational simplicity.

NMR data confirm the structural integrity of the fluorinated cyclopropane ring in the final acid products, with characteristic chemical shifts for fluorine and protons consistent with the expected structures.

Summary Table of Key Reaction Parameters

| Parameter | Oxidation of Ketones Method | Thiophenol Intermediate Method |

|---|---|---|

| Temperature Range | 0–60 °C | Ambient to moderate temperatures |

| Pressure | Atmospheric | Atmospheric |

| Base Used | Sodium hydroxide, others | Alkali metal/alkaline earth metal alkoxides, carbonates, hydrides |

| Oxidant | mCPBA, oxone | Oxone |

| Catalyst | None | Ruthenium catalyst |

| Reaction Time | Several hours | Shorter, depends on step |

| Purification | Organic solvent extraction, drying | Similar extraction and drying |

| Yield | High (exact values vary) | High (reported improved yields) |

Q & A

Q. What are the standard synthetic routes for 1-(2-fluoroethyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

- Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions (e.g., using diazo compounds like ethyl diazoacetate with Rh(II) or Cu(I) catalysts) .

- Fluoroethylation : Introducing the 2-fluoroethyl group via nucleophilic substitution (e.g., using fluoroethyl halides) or coupling reactions (e.g., Suzuki-Miyaura with fluorinated boronic acids).

Optimization Tips :

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

Methodological Answer:

- Stereochemistry : Use X-ray crystallography to resolve cyclopropane ring geometry and substituent orientation. Chiral HPLC or polarimetry can confirm enantiopurity if asymmetric synthesis is employed .

- Electronic Properties :

- and NMR to analyze ring strain effects and fluorine-induced deshielding .

- Computational methods (DFT) to map electron density and predict reactivity (e.g., nucleophilic attack at the carboxylic acid group) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported decomposition pathways of fluorinated cyclopropane derivatives under physiological conditions?

Methodological Answer: Discrepancies may arise from pH-dependent hydrolysis or enzymatic interactions. To address this:

- Kinetic Studies : Compare decomposition rates at pH 7.4 (physiological) vs. acidic/basic conditions using LC-MS to track intermediates .

- Enzymatic Assays : Test stability in the presence of ACC deaminase (a common enzyme in cyclopropane metabolism) via UV-Vis spectroscopy or fluorimetric assays .

- Isotopic Labeling : Use -labeled water or -substituted analogs to trace hydrolysis pathways .

Q. How does the 2-fluoroethyl group influence the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

- Fluorine’s Role : The electron-withdrawing effect of fluorine increases the carboxylic acid’s acidity, enhancing hydrogen-bonding with active sites (e.g., in enzyme inhibition studies).

- Experimental Approaches :

- Docking Simulations : Model interactions using software like AutoDock to predict binding affinity changes compared to non-fluorinated analogs .

- Mutagenesis Studies : Replace key residues in target enzymes (e.g., ACC oxidase) to assess fluorine’s impact on binding kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters of ligand-target binding .

Q. What strategies ensure regioselective functionalization of the cyclopropane ring in downstream derivatization?

Methodological Answer:

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions (e.g., alkylation) to the fluoroethyl group .

- Catalytic Control : Use Pd-catalyzed C–H activation to selectively modify the cyclopropane ring’s less-strained positions .

- Radical-Mediated Reactions : Employ photoredox catalysis with iridium complexes for selective addition to the cyclopropane’s vicinal C–H bonds .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for in vivo studies?

Methodological Answer:

- Flow Chemistry : Implement continuous flow reactors to improve heat dissipation during exothermic cyclopropanation steps .

- Purification Optimization : Replace column chromatography with crystallization (e.g., using hexane/ethyl acetate gradients) for cost-effective scaling .

- Safety Protocols : Address fluorine’s volatility by using sealed systems and scrubbers to trap HF byproducts .

Q. Notes

- For unresolved contradictions (e.g., decomposition mechanisms), combine experimental validation with computational modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.